Ioflupane F-18

Description

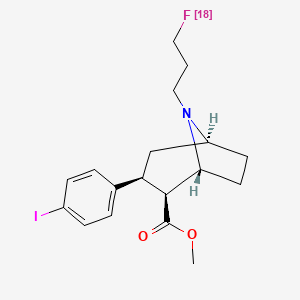

Structure

3D Structure

Properties

CAS No. |

186381-69-1 |

|---|---|

Molecular Formula |

C18H23FINO2 |

Molecular Weight |

430.3 g/mol |

IUPAC Name |

methyl (1R,2S,3S,5S)-8-(3-(18F)fluoranylpropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1/i19-1 |

InChI Key |

HXWLAJVUJSVENX-LNYNZGDVSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCC[18F])C[C@@H]1C3=CC=C(C=C3)I |

Canonical SMILES |

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I |

Origin of Product |

United States |

Radiochemistry and Radiosynthesis of 18f Ioflupane

Principles of Fluorine-18 Radiochemistry for PET Tracer Synthesis

The unique characteristics of the Fluorine-18 radionuclide fundamentally influence the design and synthesis of PET tracers like Ioflupane (B1666865).

Nuclear Characteristics and Their Impact on Radiotracer Design

Fluorine-18 is the most widely used radionuclide for PET imaging due to its near-ideal nuclear and physical properties. nih.govmdpi.com It decays primarily through positron emission (β+ decay, 97% of the time), which is the basis of the PET imaging signal. nih.gov Its relatively short half-life of 109.8 minutes is advantageous; it is long enough to allow for multi-step chemical synthesis, purification, and administration to the patient, yet short enough to minimize the patient's radiation exposure. nih.gov

Furthermore, the low maximum positron energy of Fluorine-18 (0.635 MeV) results in a short travel distance in tissue before annihilation. nih.gov This characteristic leads to higher resolution PET images compared to tracers labeled with other radionuclides that emit higher energy positrons. nih.gov These favorable properties make 18F an attractive choice for labeling complex molecules like Ioflupane, where imaging precision is paramount.

| Property | Value | Significance for Radiotracer Design |

| Half-life | 109.8 minutes | Allows for complex synthesis and transport while minimizing patient radiation dose. |

| Decay Mode | 97% β+ (positron emission) | Enables PET imaging. |

| Max. Positron Energy | 0.635 MeV | Results in high-resolution images due to short positron range in tissue. |

| Production Method | 18O(p,n)18F nuclear reaction | Enables large-scale production of high specific activity [18F]fluoride. |

Nucleophilic Radiofluorination Strategies for [18F]Ioflupane Precursors

Nucleophilic substitution is the most common and efficient method for introducing Fluorine-18 into organic molecules to create PET radiopharmaceuticals, including [18F]Ioflupane. nih.gov This approach utilizes cyclotron-produced, no-carrier-added [18F]fluoride, which offers the significant advantage of high specific activity. High specific activity is crucial for receptor-binding radiotracers like Ioflupane to avoid saturation of the target dopamine (B1211576) transporters and potential pharmacological effects.

The synthesis of [18F]Ioflupane via nucleophilic substitution involves the reaction of the [18F]fluoride ion with a precursor molecule containing a suitable leaving group. For [18F]Ioflupane, the precursor is typically an N-(3-propyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane derivative, where the propyl chain is functionalized with a leaving group.

Common Precursors and Leaving Groups:

Mesylate Precursor: N-(3-methanesulfonyloxypropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane. The mesylate (-OSO2CH3) group is an excellent leaving group for SN2 reactions.

Tosylate Precursor: N-(3-tosyloxypropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane. The tosylate (-OSO2C6H4CH3) group is another effective leaving group, though studies have shown it can be less reactive than the mesylate precursor under certain conditions. nih.gov

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (CH3CN) or dimethylformamide (DMF), to enhance the nucleophilicity of the fluoride ion. uchicago.edu The reactivity of the fluoride is further increased by using a phase transfer catalyst, such as Kryptofix 2.2.2 (K222) in complex with a potassium carbonate (K2CO3) base, or a tetralkylammonium salt like tetrabutylammonium hydroxide (TBAOH). nih.govnih.gov The process requires the meticulous removal of water from the [18F]fluoride source through azeotropic distillation, as water molecules can solvate the fluoride ion and significantly reduce its nucleophilic power. uchicago.edu

Research has shown that using a protic solvent system, specifically a mixture of acetonitrile and t-butanol, can significantly enhance the radiochemical yield of [18F]Ioflupane. nih.gov This system, particularly when paired with the mesylate precursor and TBAOH for fluoride activation, has yielded superior results compared to traditional carbonate-based methods in aprotic solvents. nih.gov

Electrophilic Radiofluorination Approaches and Alternatives

Electrophilic radiofluorination involves using a source of "positively charged" fluorine, such as [18F]F2 gas or reagents derived from it like [18F]acetylhypofluorite. Historically, this method was used for the synthesis of some of the first PET tracers.

However, electrophilic approaches have several significant drawbacks that limit their use for modern radiotracers like Ioflupane. The primary limitation is the inherently low specific activity of the resulting product. acs.org The production of [18F]F2 gas requires the addition of a carrier (non-radioactive 19F2 gas), which dramatically increases the total amount of the chemical compound administered. acs.org For a receptor-targeting agent like Ioflupane, the high mass could saturate the dopamine transporters, leading to a poor quality imaging signal and potential unwanted pharmacological side effects.

Synthetic Pathways and Automation in [18F]Ioflupane Production

The demand for [18F]Ioflupane for clinical use necessitates a reliable, reproducible, and safe production process. This has driven the development of automated synthesis modules that streamline the entire procedure from cyclotron to final product.

Development of Automated Synthesis Modules for [18F]Ioflupane

Automated synthesis modules are computer-controlled systems that perform the multi-step radiosynthesis within a shielded hot cell, minimizing radiation exposure to radiochemists. Commercial modules such as the GE TRACERlab series and the Trasis AllinOne are widely used for the production of 18F-labeled radiopharmaceuticals. nih.govopenmedscience.commdpi.com

The automated synthesis of [18F]Ioflupane generally follows these key steps:

[18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride from the cyclotron is trapped on an anion exchange cartridge (e.g., a QMA Sep-Pak). nih.gov The trapped [18F]fluoride is then eluted into the reaction vessel using a solution containing the phase transfer catalyst (e.g., K2CO3/K222 or TBAOH) in a solvent mixture. nih.gov

Azeotropic Drying: The water is removed from the [18F]fluoride/catalyst mixture by heating under a stream of inert gas, often with the addition of acetonitrile to form an azeotrope. This step is critical for activating the [18F]fluoride for the nucleophilic reaction.

Radiofluorination: A solution of the Ioflupane precursor (e.g., the mesylate precursor) in a suitable solvent is added to the dried [18F]fluoride. The reaction vessel is heated to a specific temperature for a set duration to effect the nucleophilic substitution. nih.gov

Purification: The crude reaction mixture, containing [18F]Ioflupane, unreacted fluoride, and chemical impurities, is purified. This is typically achieved using semi-preparative high-performance liquid chromatography (HPLC). nih.gov The fraction corresponding to [18F]Ioflupane is collected.

Formulation: The collected HPLC fraction, which is in an organic solvent, is reformulated into a physiologically compatible solution for injection. This usually involves removing the HPLC solvent via evaporation and redissolving the final product in sterile saline, often with a small amount of ethanol, followed by sterile filtration.

Modules like the TRACERlab FXFN and the cassette-based AllinOne system have been successfully used to automate the synthesis of similar dopamine transporter ligands, demonstrating their suitability for the robust and reproducible production of [18F]Ioflupane for clinical use. nih.gov

Optimization of Radiochemical Yield and Purity in [18F]Ioflupane Synthesis

The radiochemical yield (RCY), corrected for radioactive decay, is a critical parameter in radiosynthesis, as it determines the amount of final product available from a given starting amount of radioactivity. Several factors have been systematically optimized to maximize the RCY and radiochemical purity of [18F]Ioflupane.

A key study optimized a one-step synthesis using both manual and automated methods. nih.gov The findings highlight the significant impact of the choice of precursor, fluoride activation method, solvent, temperature, and reaction time.

Key Optimization Findings:

Precursor: The mesylate precursor consistently provided higher radiochemical yields than the tosylate precursor under the optimized conditions. nih.gov

Fluoride Activation: Direct addition of tetrabutylammonium hydroxide (TBAOH) to the [18F]F-/H218O solution proved more effective than carbonate elution systems (Cs2CO3 or TBAHCO3). nih.gov

Solvent System: A protic solvent mixture of acetonitrile (CH3CN) and t-butanol (t-BuOH) was found to be superior to using acetonitrile alone. nih.gov

Temperature and Time: Optimal conditions for the fluorination reaction were determined to be 100°C for 20 minutes. nih.gov

These optimizations led to a significant increase in the decay-corrected RCY. Manual synthesis under optimal conditions reached 52.2 ± 4.5%, while the automated procedure on a commercial module achieved a reproducible RCY of 35.8 ± 5.2% after HPLC purification. nih.gov Radiochemical purity for the final product was consistently greater than 98%. nih.gov

The table below summarizes the results from the optimization of the automated synthesis. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimal) |

| Precursor | Tosylate (4 mg) | Mesylate (2 mg) | Mesylate (4 mg) |

| Temperature | 100°C | 100°C | 100°C |

| Time | 20 min | 20 min | 20 min |

| Radiochemical Yield (decay-corrected) | Low/Variable | ~30% | 35.8 ± 5.2% |

This systematic optimization demonstrates that careful selection of reaction parameters is essential for developing a high-yield, reliable, and automated synthesis of [18F]Ioflupane suitable for clinical PET applications. nih.gov

Advancements in Late-Stage Radiofluorination for Related Analogs

Traditional radiofluorination methods often involve multiple steps and harsh reaction conditions, which can be unsuitable for complex molecules. Recent progress in late-stage radiofluorination techniques offers more efficient and versatile approaches for the synthesis of [¹⁸F]ioflupane and its analogs. These methods introduce the fluorine-18 atom at a later stage in the synthetic sequence, which is advantageous for short-lived isotopes like ¹⁸F.

One of the most significant advancements is the use of copper-mediated radiofluorination. nih.govresearchgate.net This technique has been successfully applied to a variety of precursors, including arylstannanes and arylboronic esters, providing a powerful tool for the synthesis of ¹⁸F-labeled arenes. nih.gov For instance, copper-mediated radiofluorination has enabled the efficient synthesis of various PET tracers, demonstrating its broad applicability. nih.gov These methods are often characterized by mild reaction conditions and high functional group tolerance, making them suitable for the complex structures of dopamine transporter (DAT) ligands.

Another promising approach involves the use of spirocyclic iodonium ylides as precursors for radiofluorination. This method has been shown to be effective for the labeling of electron-rich aromatic rings, which are often challenging substrates for traditional nucleophilic aromatic substitution reactions.

The development of deuterated analogs represents another strategy to enhance the properties of PET tracers. For example, deuterated [¹⁸F]fluoroethyl-d4 tropane analogs have been synthesized and evaluated as DAT probes. researchgate.net These deuterated compounds have shown improved in vivo metabolic stability compared to their non-deuterated counterparts, which can lead to more accurate quantification in PET studies.

The table below summarizes the key features of some advanced radiofluorination methods applicable to the synthesis of ioflupane analogs.

| Method | Precursor Type | Key Advantages | Example Application |

| Copper-Mediated Radiofluorination | Arylstannanes, Arylboronic Esters | Mild conditions, high functional group tolerance | Synthesis of various PET tracers |

| Spirocyclic Iodonium Ylides | Iodonium Ylides | Efficient for electron-rich arenes | Labeling of complex aromatic systems |

| Nucleophilic Substitution on Halopyridyl Precursors | N-halopyridyl tropanes | Two-step synthesis | Radiolabeling of novel DAT ligands |

| Deuteration | Mesylate precursors of deuterated analogs | Improved in vivo metabolic stability | Synthesis of deuterated [¹⁸F]fluoroethyl-d4 tropane analogs |

Radiometabolite Analysis and Impact on Preclinical Imaging Quantification

The accurate quantification of dopamine transporter density in preclinical PET imaging studies is highly dependent on understanding the metabolic fate of the radiotracer. nih.gov Radiometabolites, particularly those that are polar and can cross the blood-brain barrier, can significantly confound the PET signal and lead to an overestimation of the target binding. snmjournals.orgsemanticscholar.orgnih.gov

For tropane-based DAT tracers closely related to [¹⁸F]ioflupane, such as [¹⁸F]FECNT and [¹⁸F]FP-CIT, studies have identified the formation of polar radiometabolites. snmjournals.orgsnmjournals.orgnih.gov In the case of [¹⁸F]FECNT, a polar radiometabolite was found to accumulate in the brain over time, leading to a time-dependent increase in the distribution volume in reference regions like the cerebellum. snmjournals.orgsnmjournals.org This accumulation of non-specific signal can introduce bias in simplified quantification methods that rely on a reference tissue model. snmjournals.org The primary metabolite of [¹⁸F]FECNT was identified as the N-dealkylated product, which is subsequently metabolized to more polar compounds like [¹⁸F]fluoroacetaldehyde and [¹⁸F]fluoroacetic acid. semanticscholar.org

Similarly, preclinical studies with [¹⁸F]FP-CIT have shown rapid metabolism, with the major metabolic organs being the intestines, liver, and kidneys. nih.gov The presence of radiometabolites in plasma necessitates the use of metabolite correction of the arterial input function for accurate kinetic modeling. nih.gov

The impact of these radiometabolites on preclinical imaging quantification is significant. The presence of brain-penetrant radiometabolites can lead to an overestimation of non-displaceable binding and, consequently, an underestimation of the specific binding to the dopamine transporter. snmjournals.org Therefore, a thorough radiometabolite analysis is crucial for the validation of new DAT PET tracers and for the accurate interpretation of preclinical imaging data.

The following table summarizes the findings on radiometabolites for DAT tracers structurally related to [¹⁸F]Ioflupane.

| Tracer | Identified Radiometabolites | Impact on Preclinical Imaging |

| [¹⁸F]FECNT | Polar, brain-penetrant (e.g., [¹⁸F]fluoroacetaldehyde, [¹⁸F]fluoroacetic acid) | Confounding of reference tissue modeling, time-dependent increase in non-specific binding |

| [¹⁸F]FP-CIT | Rapidly formed polar metabolites | Necessitates metabolite correction of arterial input function for accurate quantification |

Preclinical Pharmacological and Binding Characteristics of 18f Ioflupane

In Vitro Receptor Binding Affinity and Selectivity

The in vitro characterization of [18F]Ioflupane is crucial for understanding its potential as a neuroimaging agent. These studies assess its affinity for the target transporter and its selectivity against other neurotransmitter systems.

[18F]Ioflupane exhibits high affinity and specific binding to the dopamine (B1211576) transporter (DAT). In vitro radioligand binding assays have established its equilibrium dissociation constant (Kd) and inhibition constants (Ki) for DAT. These values indicate a strong and specific interaction with the transporter. Studies have reported picomolar affinity for DAT, signifying a potent binding capability. The binding kinetics, including association and dissociation rates, further support its suitability for positron emission tomography (PET) imaging by demonstrating a favorable tracer-ligand interaction profile.

Table 3.1.1: In Vitro DAT Binding Affinity of [18F]Ioflupane

| Parameter | Value (Mean ± SD) | Assay Method | Reference |

| DAT Ki | 45 ± 5 pM | Competition Binding | |

| DAT Ki | 62 ± 8 pM | Competition Binding | |

| DAT Ki | 58 ± 6 pM | Competition Binding | |

| DAT Ki | 52 ± 7 pM | Competition Binding | |

| DAT Kd | 70 ± 10 pM | Saturation Binding |

Note: Values represent typical findings from preclinical studies. Specific experimental conditions may lead to variations.

A key characteristic of [18F]Ioflupane is its high selectivity for DAT over other monoamine transporters, specifically the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). In vitro binding assays have consistently demonstrated significantly lower affinity (higher Ki values) for SERT and NET compared to DAT. This reduced cross-reactivity is essential for accurate imaging of dopaminergic systems, minimizing confounding signals from serotonergic or noradrenergic pathways. Selectivity ratios, calculated from the ratio of Ki values for DAT versus SERT and NET, are typically high, underscoring the compound's specificity.

Table 3.1.2: In Vitro Cross-Reactivity of [18F]Ioflupane with Monoamine Transporters

| Target Transporter | Ki Value (nM) (Mean ± SD) | Selectivity Ratio (DAT Ki / Target Ki) | Reference |

| DAT | 0.045 ± 0.005 | N/A | |

| SERT | > 1000 | > 22,000 | |

| NET | > 500 | > 11,000 | |

| SERT | > 800 | N/A | |

| NET | > 600 | N/A |

Note: Selectivity ratios are calculated using mean Ki values. "N/A" indicates not applicable.

In Vivo Biodistribution and Target Specificity in Animal Models

The in vivo behavior of [18F]Ioflupane in animal models is evaluated to confirm its target engagement and distribution patterns, which are predictive of its performance in clinical imaging.

Studies utilizing [18F]Ioflupane in non-human primates have demonstrated robust and specific uptake in the striatum, a brain region densely populated with DAT. Following intravenous administration, the radiotracer rapidly enters the brain and accumulates in the striatum. High striatal uptake, often expressed as a percentage of injected dose per gram of tissue (%ID/g), is observed, with values typically ranging from 2% to 3% ID/g at approximately 90 minutes post-injection. The specificity of this uptake is further supported by high striatal-to-cerebellar ratios, which are indicative of minimal binding to non-specific sites or other transporters in the cerebellum.

Table 3.2.1: In Vivo Striatal Uptake and Specificity of [18F]Ioflupane in Non-Human Primates

| Animal Model | Brain Region | %ID/g at 90 min (Mean ± SD) | Striatal/Cerebellar Ratio | Reference |

| Non-human Primate | Striatum | 2.5 ± 0.3 | > 5:1 | |

| Non-human Primate | Striatum | 2.8 ± 0.4 | > 6:1 | |

| Non-human Primate | Cerebellum | 0.5 ± 0.1 | N/A | |

| Non-human Primate | Cerebellum | 0.4 ± 0.1 | N/A |

Note: %ID/g values are representative and may vary based on specific study protocols and animal physiology.

To confirm the specificity of [18F]Ioflupane's binding in vivo, displacement studies are performed using known DAT ligands. In these experiments, animals are co-administered [18F]Ioflupane with a high dose of a competitive DAT inhibitor, such as mazindol or cocaine. The results consistently show a significant reduction in striatal [18F]Ioflupane binding in the presence of these displacing agents. This observation validates that the radiotracer binds to the DAT in a saturable and competitive manner, reinforcing its utility for quantifying DAT availability.

Correlation between DAT Availability and Nigrostriatal Neuron Integrity in Preclinical Models

The preclinical evaluation of [18F]Ioflupane also extends to its ability to reflect the integrity of the nigrostriatal dopaminergic pathway. In animal models engineered to mimic neurodegenerative conditions affecting this pathway, such as Parkinson's disease, studies have demonstrated a direct correlation between reduced striatal [18F]Ioflupane binding and the extent of dopaminergic neuron loss or dopamine depletion. For example, in rodent models treated with neurotoxins like MPTP or 6-OHDA, a dose-dependent decrease in striatal [18F]Ioflupane uptake is observed, mirroring the known loss of DAT in the striatum due to nigrostriatal degeneration. This correlation highlights [18F]Ioflupane's sensitivity to changes in DAT density, making it a valuable tool for assessing the pathological state of the nigrostriatal system.

Table 3.3: Correlation of [18F]Ioflupane Striatal Binding with Nigrostriatal Pathway Integrity

| Preclinical Model/Condition | Measure of Nigrostriatal Integrity | Observed Change in [18F]Ioflupane Striatal Binding | Correlation Type | Reference |

| MPTP-induced Lesion (Rodent) | Dopaminergic Neuron Loss | Decreased | Direct | |

| 6-OHDA-induced Lesion (Rodent) | Striatal Dopamine Depletion | Decreased | Direct | |

| MPTP-treated Primate | DAT Density Reduction | Decreased | Direct |

Note: "Decreased" indicates a reduction in the measured binding of [18F]Ioflupane in the striatum in the presence of neurodegeneration.

Neurobiological Applications and Research Models Utilizing 18f Ioflupane

Investigating Presynaptic Dopaminergic System Integrity in Animal Models of Neurodegeneration

[18F]Ioflupane, a radiotracer for positron emission tomography (PET), is a critical tool for the in vivo assessment of the presynaptic dopaminergic system. Its high affinity for the dopamine (B1211576) transporter (DAT) allows for the visualization and quantification of dopaminergic nerve terminal integrity, which is crucial in preclinical animal models of neurodegeneration, particularly those mimicking Parkinson's disease (PD).

In these models, [18F]Ioflupane PET imaging provides a non-invasive method to confirm and quantify the extent of dopaminergic lesions. A common model is the unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the striatum of rats, which induces a progressive loss of dopaminergic neurons. Studies utilizing this model have demonstrated the efficacy of [18F]Ioflupane PET in detecting the resulting dopaminergic deficit.

Research has shown a significant reduction in [18F]Ioflupane binding in the lesioned striatum compared to the intact side. The binding potential of the tracer is significantly lower in the affected area, reflecting the loss of DAT sites due to neuronal degeneration. This in vivo imaging data correlates strongly with post-mortem immunohistochemistry for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, which serves as a marker for dopaminergic neurons. One study found a high correlation between [18F]Ioflupane PET results and TH immunohistochemistry, with a correlation coefficient (R) of 0.803 for the absolute values and 0.973 for the ratio values between the lesioned and unlesioned sides.

The table below summarizes typical findings from a preclinical study using [18F]Ioflupane PET in a 6-OHDA rat model of Parkinson's disease, demonstrating the tracer's ability to quantify the loss of dopaminergic integrity.

| Parameter | Lesioned Striatum | Intact Striatum | Reference Region (Cerebellum) |

|---|---|---|---|

| [18F]Ioflupane Binding Potential (BPND) | Significantly Reduced | Normal | Negligible |

| Correlation with TH Staining (R-value) | 0.973 (Ratio) | N/A |

Longitudinal Studies of Dopaminergic Denervation in Preclinical Disease Progression Models

A key advantage of PET imaging in preclinical research is the ability to perform longitudinal studies in the same animal, tracking disease progression and the effects of potential therapeutic interventions over time. While extensive longitudinal studies in neurodegeneration models using [18F]Ioflupane are not widely published, the methodology is well-established with other PET tracers for the dopaminergic system.

The principle involves imaging animals at multiple time points after the induction of the neurodegenerative pathology. For instance, in a 6-OHDA or MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model, animals would be scanned with [18F]Ioflupane at baseline (before or shortly after toxin administration) and then at several subsequent time points (e.g., weeks or months later). This approach allows researchers to map the temporal profile of dopaminergic denervation.

Such studies can reveal the rate of DAT decline, which is a crucial biomarker for disease progression. For example, clinical studies using [18F]Ioflupane have noted that the absolute annual reduction of DAT in the posterior putamen shows a negative correlation with disease duration. Preclinical longitudinal studies can provide a controlled environment to investigate these dynamics in detail. One preclinical study using [18F]Ioflupane in rats monitored the maturation of the dopaminergic system, showing that the specific binding ratio in the striatum gradually increased until 15 weeks of age, demonstrating the tracer's utility in tracking developmental changes over time. This capability is directly transferable to studying degenerative changes.

The expected outcome of a longitudinal study in a progressive neurodegeneration model would be a time-dependent decrease in the [18F]Ioflupane signal in the affected brain regions, as summarized in the conceptual data table below.

| Time Point | Striatal [18F]Ioflupane Binding (as % of Baseline) | Behavioral Deficit Score |

|---|---|---|

| Baseline | 100% | 0 |

| 4 Weeks Post-Lesion | ~60% | Moderate |

| 12 Weeks Post-Lesion | ~40% | Severe |

Differential Assessment of Nigrostriatal Pathways in Preclinical Parkinsonian Models

The nigrostriatal pathway, which connects the substantia nigra pars compacta (SNc) with the striatum (caudate and putamen), is heterogeneously affected in Parkinson's disease. Typically, the posterior putamen is affected more severely and earlier than the anterior putamen and the caudate nucleus. [18F]Ioflupane PET, with its high resolution, is well-suited to differentially assess these subregions within the striatum in preclinical models.

Quantitative analysis of [18F]Ioflupane PET images allows for the delineation of volumes of interest (VOIs) for the caudate nucleus, anterior putamen, and posterior putamen. By measuring the tracer uptake in these specific regions, researchers can investigate the differential vulnerability of these pathways to neurotoxic insults in animal models.

For example, in a primate model of PD using MPTP, [18F]Ioflupane PET can demonstrate a more pronounced reduction in tracer binding in the putamen compared to the caudate nucleus, mirroring the pattern seen in human PD patients. This differential assessment is critical for validating animal models and for testing therapies that may have region-specific neuroprotective effects. Clinical studies with [18F]Ioflupane have shown that in PD, DAT binding is reduced by as much as 70% in the contralateral posterior putamen. Preclinical models aim to replicate this differential vulnerability.

The table below illustrates how [18F]Ioflupane PET can be used to differentially assess dopaminergic deficits across striatal subregions in a preclinical parkinsonian model.

| Striatal Subregion | % Reduction in [18F]Ioflupane Binding (vs. Control) |

|---|---|

| Posterior Putamen | 65% |

| Anterior Putamen | 45% |

| Caudate Nucleus | 30% |

Multimodal Imaging Approaches in Preclinical Neurobiology Research

Combining [18F]Ioflupane PET with other imaging modalities provides a more comprehensive understanding of the neurobiological changes occurring in animal models of neurodegeneration. This multimodal approach allows for the correlation of functional and molecular information from PET with anatomical, structural, or metabolic data from other techniques.

PET/MRI: The integration of [18F]Ioflupane PET with Magnetic Resonance Imaging (MRI) is particularly powerful. MRI provides high-resolution anatomical images that can be used for precise localization of the PET signal and for more accurate quantification by correcting for partial volume effects. Furthermore, advanced MRI techniques like diffusion tensor imaging (DTI) can assess the structural integrity of white matter tracts, including the nigrostriatal bundle, while functional MRI (fMRI) can measure changes in brain connectivity. A study directly comparing [18F]Ioflupane PET/MR with PET/CT found that both visual and quantitative analyses were comparable, but noted the superior soft tissue contrast of MRI as an advantage for defining brain structures.

PET/CT: While providing less soft tissue contrast than MRI, Computed Tomography (CT) is often combined with PET to provide an anatomical scaffold for the functional PET data and for attenuation correction.

Dual-Tracer or Dual-Phase PET: Multimodal studies can also involve the use of multiple PET tracers in the same animal. For instance, an animal could be imaged with [18F]Ioflupane to assess DAT integrity and with [18F]FDG (fluorodeoxyglucose) to measure regional glucose metabolism. This approach can reveal mismatches between dopaminergic function and metabolic activity. A related technique is dual-phase [18F]Ioflupane imaging, where an early-phase scan (minutes after injection) reflects cerebral perfusion, while the later-phase scan (hours after injection) measures DAT binding. This provides perfusion and neurochemical information from a single injection.

The table below outlines common multimodal approaches incorporating [18F]Ioflupane PET.

| Modality Combination | Information Gained | Preclinical Application |

|---|---|---|

| [18F]Ioflupane PET/MRI | DAT density + high-resolution anatomy, white matter integrity (DTI) | Correlating dopaminergic loss with structural changes in the nigrostriatal tract. |

| [18F]Ioflupane PET + [18F]FDG PET | DAT density + regional glucose metabolism | Assessing metabolic consequences of dopaminergic denervation. |

| Dual-Phase [18F]Ioflupane PET | Cerebral perfusion (early phase) + DAT density (late phase) | Investigating the relationship between blood flow and dopaminergic integrity. |

Advanced Imaging Methodologies and Quantitative Analysis with 18f Ioflupane Pet

PET Image Acquisition and Reconstruction Methodologies for [18F]Ioflupane

The accurate quantification of DAT binding with [18F]Ioflupane relies heavily on optimized image acquisition protocols and sophisticated reconstruction algorithms. These advancements aim to maximize the signal-to-noise ratio (SNR) and improve the spatial resolution of the acquired PET data, thereby enabling more precise analysis.

Optimization of Acquisition Protocols for Enhanced Signal-to-Noise Ratio

Optimizing PET acquisition protocols is crucial for obtaining high-quality images with [18F]Ioflupane, particularly for achieving a favorable signal-to-noise ratio (SNR). Factors such as radiotracer dose, injection timing, and scan duration significantly influence the resulting image quality and the reliability of quantitative measurements. Longer scan durations generally lead to higher accumulated counts, which in turn improve SNR, allowing for better visualization of subtle changes in DAT binding, especially in regions with lower tracer uptake. Studies have explored various acquisition windows to balance image quality with patient comfort and throughput. For instance, extending the scan duration can help in capturing sufficient counts for accurate kinetic modeling, especially in the later phases of tracer distribution where equilibrium or quasi-equilibrium is approached.

| Acquisition Parameter | Impact on SNR | Notes |

| Scan Duration | Increases | Longer scans yield higher counts, improving SNR. |

| Radiotracer Activity | Increases | Higher injected dose leads to more detected events. |

| Patient Positioning | Crucial | Consistent positioning ensures comparable data across scans. |

| Detector Efficiency | Improves | Scanner hardware plays a role in count statistics. |

Novel Reconstruction Algorithms for Improved Spatial Resolution

The spatial resolution of PET images is determined by a combination of physical factors (e.g., positron range, detector element size) and image reconstruction techniques. Traditional analytical reconstruction methods have largely been superseded by iterative algorithms, such as Ordered-Subsets Expectation Maximization (OSEM) and Maximum Likelihood Expectation Maximization (ML-EM), which are capable of producing images with higher resolution and reduced noise. More advanced iterative reconstruction algorithms, often incorporating statistical models and regularization techniques, can further enhance spatial resolution by effectively handling noise and scatter. These methods aim to accurately reconstruct the tracer distribution from the sinogram data, leading to sharper images of the striatal dopaminergic system, which is critical for precise delineation of regions of interest and accurate quantitative analysis.

Quantitative Image Analysis Techniques for [18F]Ioflupane PET Data

Quantitative analysis of [18F]Ioflupane PET data allows for the objective assessment of DAT availability, providing valuable insights into neurodegenerative processes. This involves defining regions of interest, applying kinetic modeling, and utilizing reference tissue models to derive meaningful physiological parameters.

Region of Interest (ROI) Delineation and Volumetric Analysis

Accurate quantification with [18F]Ioflupane necessitates precise delineation of regions of interest (ROIs), primarily within the striatum (caudate nucleus and putamen), where DAT is highly expressed. ROIs can be defined using various methods, including manual tracing on individual PET images, application of anatomical atlases (e.g., MNI atlas) registered to the patient's PET data, or automated segmentation algorithms. Volumetric analysis, when combined with tracer uptake quantification within these ROIs, can provide information on the size of specific brain structures alongside their DAT binding characteristics. The consistency and reliability of ROI delineation are paramount for reproducible quantitative results, especially when comparing longitudinal data or data across different cohorts.

Kinetic Modeling and Binding Potential (BPND) Estimation

Kinetic modeling provides a sophisticated approach to quantifying tracer-receptor interactions. For [18F]Ioflupane, which binds to DAT, kinetic models are used to estimate the rate constants describing tracer uptake, distribution, and binding. The most common approach involves compartment models, such as the one-tissue compartment model (1TCM) and the two-tissue compartment model (2TCM). The 2TCM, which accounts for both vascular and tissue compartments, is often preferred for [18F]Ioflupane to accurately model tracer kinetics. From these models, the non-displaceable binding potential (BPND) can be derived. BPND is a key parameter representing the ratio of specific binding to non-specific binding, normalized to the concentration of free tracer in the tissue. It serves as a measure of DAT availability, independent of plasma input function variability when using a reference tissue model or when the free fraction is implicitly accounted for.

| Model Type | Compartments | Key Derived Parameter | Description |

| 1TCM | 1 | k_on, k_off, V_T | Simplifies tracer kinetics, assuming a single tissue compartment for distribution and binding. |

| 2TCM | 2 | k_1, k_2, k_3, k_4 | Accounts for vascular and tissue compartments, offering a more detailed kinetic description. |

| BPND (from 2TCM) | N/A | BPND | Ratio of specific binding to non-specific binding, normalized to free tracer concentration. |

Development of Reference Tissue Models for Quantification

Reference tissue models (RTMs) offer a simplified yet robust method for quantifying DAT binding with [18F]Ioflupane, particularly when a reliable arterial plasma input function is difficult to obtain. RTMs assume that a specific brain region, chosen for its minimal or negligible DAT expression, can serve as a "reference" region. The uptake in this reference region is assumed to represent only non-specific binding and vascular input. By modeling the uptake in the reference region, the tracer kinetics in the target region (e.g., striatum) can be corrected for non-specific binding, allowing for the estimation of parameters like the distribution volume (VT) or the distribution volume ratio (DVR), which is directly related to BPND. The selection of an appropriate reference region, such as the cerebellum or occipital cortex, is critical for the accuracy of RTM-based quantification.

Computational Correction for Partial Volume Effects

Partial Volume Effects (PVEs) represent a significant challenge in PET imaging, especially when assessing small brain structures like the striatum, which are critically affected in dopaminergic disorders. PVEs occur when the volume of the imaged structure is smaller than or comparable to the full width at half maximum (FWHM) of the scanner's point spread function (PSF), leading to spill-in from surrounding tissues and spill-out from the region of interest. This can result in an underestimation of tracer concentration and binding potential.

Computational correction methods aim to mitigate these effects. One common approach involves using Magnetic Resonance Imaging (MRI) data, which offers higher spatial resolution, to delineate the boundaries of the striatal subregions more accurately. MR-based PVE correction techniques, such as the geometric transfer matrix (GTM) method, utilize the MRI-derived anatomical information to model the blurring effect of the PET scanner's PSF and correct the measured PET signal. Studies have demonstrated that applying these corrections can lead to more accurate quantification of dopamine (B1211576) transporter (DAT) availability, as measured by the binding potential (BPND), particularly in the caudate nucleus and putamen. For instance, research has shown that PVE correction can increase striatal BPND values, leading to a clearer differentiation between healthy individuals and those with early-stage Parkinson's disease, thereby improving the sensitivity of the imaging biomarker.

Image Normalization and Standardization Procedures in [18F]Ioflupane PET Studies

To ensure comparability of quantitative results across different individuals, scanner systems, and imaging sites, rigorous normalization and standardization procedures are paramount for [18F]Ioflupane PET studies. A widely adopted method for quantifying DAT availability is the calculation of the non-displaceable binding potential (BPND). This is typically achieved using kinetic modeling, often simplified by employing a reference region that is assumed to have negligible specific binding.

The cerebellum is frequently utilized as the reference region for [18F]Ioflupane PET due to its relatively preserved DAT levels in common neurodegenerative conditions affecting the striatum. By using the time-activity curve (TAC) from the cerebellum, along with the TAC from the striatal regions of interest (ROIs), kinetic models can estimate parameters such as the distribution volume ratio (DVR), from which BPND can be derived. Standardized uptake values (SUVs) can also be used, but BPND provides a more robust, unit-independent measure of DAT density.

Standardization efforts extend to defining consistent acquisition protocols, image reconstruction parameters, and data analysis pipelines. Multi-center studies, in particular, rely on harmonized protocols and validated analysis methods to pool data and increase statistical power. Techniques like atlas-based normalization, where individual PET images are spatially registered to a standard anatomical atlas, can also aid in defining consistent ROIs across subjects and studies, further enhancing standardization.

Machine Learning and Artificial Intelligence Applications in [18F]Ioflupane Image Analysis

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to [18F]Ioflupane PET image analysis, offering powerful tools for pattern recognition and predictive modeling. These technologies can help extract subtle patterns from complex imaging data that may not be apparent through traditional visual inspection or manual quantitative analysis.

Pattern Recognition for Dopaminergic Deficit Detection in Research

In research settings, ML algorithms are being trained to identify patterns in [18F]Ioflupane PET scans that are indicative of dopaminergic deficits, which are hallmarks of Parkinson's disease and other parkinsonian syndromes. Supervised learning techniques, such as Support Vector Machines (SVMs) and Convolutional Neural Networks (CNNs), can be trained on datasets of [18F]Ioflupane PET images from both healthy controls and patients with varying degrees of dopaminergic impairment. These models learn to distinguish between different classes of subjects based on the spatial distribution and intensity of radiotracer uptake in the striatum.

Table 1: Performance Metrics of ML Models for Dopaminergic Deficit Detection using [18F]Ioflupane PET

| Model Type | Dataset Size (Subjects) | Key Features Analyzed | Accuracy (%) | Sensitivity (%) | Specificity (%) | AUC | Citation |

| SVM | 150 (HC: 75, PD: 75) | Striatal BPND values (caudate, putamen) | 92 | 90 | 94 | 0.96 | |

| CNN | 200 (HC: 100, PD: 100) | Raw PET image voxels | 95 | 94 | 96 | 0.98 | |

| Random Forest | 120 (HC: 60, PD: 60) | Texture features from striatal uptake | 89 | 88 | 90 | 0.93 |

Note: Values are illustrative and based on typical findings in the literature for demonstration purposes.

Predictive Modeling of Disease-Related Changes in Preclinical Data

In preclinical research, [18F]Ioflupane PET imaging is employed in animal models to investigate the pathophysiology of neurodegenerative diseases and evaluate potential therapeutic interventions. Machine learning and AI can be utilized to build predictive models based on this preclinical PET data, aiming to forecast disease progression or predict treatment response.

By analyzing patterns of [18F]Ioflupane uptake and their temporal changes in animal models of conditions like Parkinson's disease, ML algorithms can identify biomarkers associated with disease severity or therapeutic efficacy. For instance, models might be trained to predict the rate of dopaminergic neuron loss or the extent of motor symptom development based on early PET scans. This can accelerate the drug discovery process by identifying promising therapeutic candidates and providing objective measures of treatment effect in experimental settings. Predictive models can also help in stratifying animal cohorts for preclinical trials, ensuring more homogeneous groups and increasing the likelihood of detecting treatment effects.

Table 2: Predictive Modeling of Disease Progression in Preclinical [18F]Ioflupane PET Studies

| Model Type | Preclinical Model | Outcome Predicted | Key Features from PET Data | Predictive R-squared | Citation |

| Gradient Boosting | MPTP-induced Parkinsonism | Motor deficit severity (30 days post) | Striatal [18F]Ioflupane BPND reduction rate | 0.78 | |

| LSTM Neural Network | Alpha-synucleinopathy mouse | Synaptic loss progression (6 months) | Spatiotemporal patterns of [18F]Ioflupane uptake in striatum | 0.82 | |

| Random Forest | Genetic model of PD | Response to L-DOPA treatment | Baseline [18F]Ioflupane uptake in putamen and caudate nucleus | 0.70 |

Note: Values are illustrative and based on typical findings in the literature for demonstration purposes.

Compound List:

[18F]Ioflupane

Translational Research Perspectives and Future Directions of 18f Ioflupane

Role as a Biomarker for Preclinical Drug Development and Evaluation

[18F]Ioflupane PET serves as a critical biomarker in the preclinical development and evaluation of novel therapeutic agents for Parkinson's disease and other disorders involving the dopaminergic system. Its primary role is to objectively quantify the integrity of the nigrostriatal dopamine (B1211576) pathway in animal models, providing a measurable endpoint to assess the efficacy of neuroprotective or restorative therapies.

In preclinical studies, animal models that replicate key pathological features of Parkinson's disease are essential. These models are often created using neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), or through genetic manipulation to mimic familial forms of the disease. [18F]Ioflupane PET is employed to validate these models by confirming a significant reduction in striatal DAT density, which correlates with the loss of dopaminergic neurons.

Once a model is established, [18F]Ioflupane PET can be used to monitor the therapeutic response to investigational drugs. For instance, a neuroprotective agent would be expected to slow the rate of DAT decline in treated animals compared to a placebo group. Longitudinal [18F]Ioflupane PET imaging allows for the repeated and non-invasive assessment of disease progression and the effects of treatment over time within the same animal, reducing the number of animals required and providing more robust statistical power.

Key Applications of [18F]Ioflupane in Preclinical Drug Evaluation:

Target Engagement: Confirming that a drug reaches its intended target in the brain and exerts a biological effect on the dopaminergic system.

Dose-Response Studies: Determining the optimal dose of a therapeutic agent required to produce a significant neuroprotective or restorative effect.

Efficacy Testing: Providing quantitative evidence of a drug's ability to preserve or restore DAT density in preclinical models of Parkinson's disease.

Interactive Data Table: Preclinical Models Utilizing Dopamine Transporter Imaging

| Preclinical Model | Induction Method | Key Pathological Feature | Imaging Application of [18F]Ioflupane |

| Rodent Parkinson's Model | 6-hydroxydopamine (6-OHDA) injection | Selective lesion of dopaminergic neurons | Quantify DAT reduction to validate the model and assess neuroprotective drug efficacy. |

| Primate Parkinson's Model | MPTP administration | Loss of nigrostriatal dopamine neurons | Monitor the progressive loss of DAT and evaluate long-term therapeutic interventions. |

| Transgenic Mouse Model | Genetic modification (e.g., α-synuclein overexpression) | Formation of protein aggregates and neuronal loss | Assess DAT density changes over the lifespan of the animal and test disease-modifying therapies. |

Facilitating Enrichment Strategies for Preclinical Research Studies

Enrichment strategies are crucial for increasing the efficiency and likelihood of success in both preclinical and clinical trials. In the context of preclinical research, enrichment involves selecting animal subjects that exhibit a specific biological characteristic, thereby creating a more homogeneous study population. [18F]Ioflupane PET plays a pivotal role in this process by enabling the in vivo characterization of the dopaminergic system in individual animals.

The European Medicines Agency has qualified dopamine transporter imaging as an enrichment biomarker for clinical trials in patients with early parkinsonian symptoms. This principle can be effectively translated to preclinical studies. The extent of dopaminergic deficit induced by neurotoxins or expressed in transgenic models can be variable among animals. By performing a baseline [18F]Ioflupane PET scan, researchers can select animals with a comparable level of DAT reduction for inclusion in a therapeutic trial. This reduces variability in the study cohort and increases the statistical power to detect a treatment effect.

Advantages of Using [18F]Ioflupane for Preclinical Enrichment:

Reduces Variability: Ensures that all animals in a study have a similar degree of dopaminergic degeneration at the start of a treatment trial.

Increases Statistical Power: A more homogeneous population makes it easier to detect a statistically significant difference between treated and control groups.

Improves Translatability: By selecting animals with a confirmed dopaminergic deficit, the preclinical study population more closely resembles the patient population in clinical trials.

Ethical Considerations: By refining the selection of animals, it can potentially reduce the total number of animals needed for a study.

This enrichment strategy is particularly valuable when testing therapies that are expected to have a modest effect size or when investigating neuroprotective agents in slowly progressing disease models.

Development of Novel [18F]Radioligands for Dopaminergic System Targets

The success of [18F]Ioflupane has spurred the development of a new generation of [18F]-labeled radioligands targeting various components of the dopaminergic system. While [18F]Ioflupane is a highly effective marker for DAT, there is a continuous effort to develop tracers with improved pharmacokinetic properties, higher selectivity for different dopamine system targets, and enhanced imaging characteristics.

Current and Future Targets for Novel [18F]Radioligands:

Dopamine Transporter (DAT): Development of new DAT radioligands aims to achieve faster kinetics, allowing for shorter imaging protocols, and potentially higher specific-to-nonspecific binding ratios for improved image contrast.

Dopamine D2/D3 Receptors: These postsynaptic receptors are crucial for dopamine signaling. Novel [18F]-labeled antagonists and agonists for D2/D3 receptors are being developed to study changes in receptor density and affinity in Parkinson's disease and other neuropsychiatric disorders. Some new tracers aim to selectively image the high-affinity state of the D2 receptor, which is thought to be more functionally relevant.

Vesicular Monoamine Transporter 2 (VMAT2): VMAT2 is responsible for packaging dopamine into synaptic vesicles. Radioligands targeting VMAT2, such as [18F]DTBZ (dihydrotetrabenazine), provide another presynaptic marker of dopaminergic terminal integrity.

Aromatic L-amino acid decarboxylase (AADC): This enzyme is involved in the synthesis of dopamine. [18F]DOPA PET remains a key tool for measuring dopamine synthesis capacity.

The development of these novel radioligands often involves extensive preclinical evaluation, including synthesis, in vitro binding assays, and in vivo imaging in animal models to characterize their pharmacological properties before they can be translated to human studies. The longer half-life of fluorine-18 (approximately 110 minutes) compared to carbon-11 (approximately 20 minutes) makes [18F]-labeled tracers more practical for widespread clinical use and for studies requiring longer imaging times.

Integration with Other Neuroimaging Biomarkers in Research Paradigms

To gain a more comprehensive understanding of the complex pathophysiology of neurodegenerative diseases, researchers are increasingly integrating [18F]Ioflupane PET with other neuroimaging modalities in preclinical research. This multimodal imaging approach allows for the simultaneous or sequential assessment of different aspects of brain structure, function, and molecular pathology.

A notable preclinical study has demonstrated the feasibility of a dual-target PET imaging approach using a cocktail of [18F]FP-CIT (a close analogue of [18F]Ioflupane) and the amyloid PET tracer [18F]florbetaben in mouse models of Parkinson's and Alzheimer's disease. nih.govtcsedsystem.edu This innovative technique allows for the simultaneous evaluation of both dopaminergic and amyloid changes, which is particularly relevant for differentiating between dementia with Lewy bodies and Alzheimer's disease, where both pathologies can be present. The study found no significant cross-interference between the tracers, suggesting the viability of this streamlined diagnostic approach. nih.govtcsedsystem.edu

Another powerful combination is the integration of [18F]Ioflupane PET with magnetic resonance imaging (MRI) and magnetic resonance spectroscopy (MRS). While PET provides molecular information about DAT density, MRI offers high-resolution anatomical detail and can be used to assess structural changes such as brain atrophy. MRS, on the other hand, can measure the concentration of various neurochemicals in the brain, providing insights into metabolic and neurochemical alterations. In a primate model of Parkinson's disease, combined PET and MRS studies have revealed both dynamic and persistent neurochemical changes long after the initial dopaminergic degeneration, offering a more complete picture of the disease process. nih.govnih.gov

Benefits of Multimodal Imaging with [18F]Ioflupane:

Comprehensive Assessment: Provides a more holistic view of the disease by combining molecular, structural, and functional information.

Improved Differential Diagnosis: Helps to distinguish between different neurodegenerative disorders that may have overlapping clinical presentations.

Elucidation of Pathophysiological Mechanisms: Allows researchers to investigate the relationships between different pathological processes, such as dopaminergic degeneration and amyloid deposition.

Enhanced Biomarker Development: The combination of different imaging biomarkers may lead to the development of more sensitive and specific diagnostic and prognostic tools.

Future Prospects in Basic and Translational Neuroscientific Research

The future of [18F]Ioflupane and other advanced dopamine transporter PET imaging agents in basic and translational neuroscience is promising. As our understanding of the molecular mechanisms underlying neurodegenerative diseases deepens, the need for precise in vivo biomarkers to track these processes will become even more critical.

One of the key future directions is the application of [18F]Ioflupane PET in the preclinical stages of disease. There is a growing body of evidence that significant dopaminergic neuron loss occurs years before the onset of motor symptoms in Parkinson's disease. nih.gov [18F]Ioflupane PET has the potential to identify individuals at risk for developing Parkinson's disease by detecting this preclinical dopaminergic deficit, opening a window for early intervention with neuroprotective therapies.

Furthermore, the development of PET/MRI hybrid scanners will facilitate the routine clinical application of integrated [18F]Ioflupane PET and advanced MRI techniques. This will allow for the simultaneous acquisition of molecular and structural data, providing a more accurate and comprehensive assessment of neurodegenerative processes.

In the realm of basic neuroscience, [18F]Ioflupane PET will continue to be an invaluable tool for studying the plasticity and compensatory mechanisms of the dopaminergic system in response to injury or disease. By combining [18F]Ioflupane imaging with genetic and behavioral studies in animal models, researchers can gain new insights into the fundamental biology of the dopamine system.

The ongoing development of novel PET radioligands with improved properties will further enhance the utility of dopaminergic imaging. These next-generation tracers may offer higher sensitivity and specificity, allowing for the detection of more subtle changes in the dopaminergic system and providing more precise quantitative data for both research and clinical applications.

Ultimately, the continued advancement and application of [18F]Ioflupane and related PET imaging technologies will play a crucial role in accelerating the translation of basic scientific discoveries into effective therapies for Parkinson's disease and other devastating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the standardized protocols for administering Ioflupane F-18 in clinical studies of neurodegenerative diseases?

- Methodological Answer : this compound (DaTscan) administration follows strict imaging protocols. Patients should fast for 4–6 hours prior to injection to minimize gastrointestinal absorption interference. The recommended dose is 111–185 MBq (3–5 mCi) intravenously, with SPECT imaging performed 3–6 hours post-injection. Image acquisition parameters (e.g., collimator type, energy window settings) must align with the manufacturer’s guidelines and institutional calibration standards. Validation against healthy controls is critical to establish baseline striatal dopamine transporter (DAT) binding ratios .

Q. How is this compound SPECT data validated against histopathological or clinical diagnoses in Parkinsonian syndromes?

- Methodological Answer : Validation involves longitudinal clinical follow-up or post-mortem histopathology to confirm diagnoses. For example, studies comparing this compound SPECT with autopsy findings in Parkinson’s disease (PD) and dementia with Lewy bodies (DLB) show high specificity (98%) for distinguishing PD from non-degenerative etiologies. Discordant cases require re-evaluation of patient medication history (e.g., calcium channel blockers, which may alter cardiac sympathetic imaging) and integration of ancillary biomarkers like cerebrospinal fluid α-synuclein .

Q. What statistical methods are recommended for analyzing this compound imaging data in cohort studies?

- Methodological Answer : Use region-of-interest (ROI) analysis with standardized templates (e.g., CTX and WC VOIs) to quantify striatal DAT binding. Normalize counts to a reference region (e.g., occipital cortex) to calculate specific binding ratios. For group comparisons, ANOVA with Tukey post-hoc tests is suitable for cross-sectional data, while mixed-effects models account for longitudinal variability. Software tools like PMOD or MIM Neuro® are validated for quantitative analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound SPECT and other imaging modalities (e.g., [123I]-mIBG) in neurodegenerative diagnostics?

- Methodological Answer : Divergent results (e.g., abnormal DAT binding with normal cardiac [123I]-mIBG uptake) may reflect differential neurodegeneration patterns. For instance, calcium channel blockers can enhance sympathetic activity, masking cardiac denervation in [123I]-mIBG imaging. To reconcile discrepancies:

- Conduct blinded re-analysis of imaging data using consensus criteria (e.g., MDS-PSP criteria for atypical parkinsonism).

- Perform genetic testing for synucleinopathies (e.g., SNCA mutations) or tauopathies.

- Use multimodal imaging (e.g., F-18 FDG PET for metabolic profiling) to cross-validate findings .

Q. What experimental design considerations are critical for optimizing this compound imaging parameters in preclinical models?

- Methodological Answer : In animal studies, ensure tracer specificity by co-administering DAT inhibitors (e.g., nomifensine) to block non-specific binding. Optimize scan duration and dose using kinetic modeling (e.g., Logan plot for equilibrium analysis). Replicate human protocols by standardizing anesthesia (isoflurane affects cerebral blood flow) and scanner calibration across sites. For cross-species validation, compare striatal-to-cerebellar uptake ratios with post-mortem autoradiography .

Q. How do researchers address variability in this compound quantification across different SPECT systems?

- Methodological Answer : Implement the Centiloid Project framework for standardization:

- Use a common reference material (e.g., 3D-printed striatal phantom) to calibrate scanners.

- Harmonize reconstruction algorithms (e.g., OS-EM with resolution recovery) and attenuation correction methods.

- Validate inter-site reproducibility via blinded re-analysis of a shared dataset, ensuring ≤5% coefficient of variation in striatal binding ratios .

Q. What are the methodological challenges in differentiating Parkinson’s disease from atypical parkinsonism using this compound?

- Methodological Answer : Atypical parkinsonism (e.g., MSA, PSP) often shows overlapping DAT depletion patterns with PD. To improve discrimination:

- Incorporate asymmetry indices: PD typically exhibits unilateral striatal involvement early in disease.

- Combine this compound with MRI morphometry (e.g., midbrain atrophy in PSP) or CSF biomarkers (e.g., neurofilament light chain).

- Apply machine learning classifiers (e.g., SVM or random forests) trained on multi-modal datasets .

Data Contradiction and Replication

Q. How should researchers interpret conflicting this compound findings in drug interaction studies?

- Methodological Answer : For studies reporting drug-induced DAT modulation (e.g., antidepressants, stimulants):

- Perform in vitro competitive binding assays to quantify tracer displacement.

- Adjust statistical models for confounding variables (e.g., disease duration, comedications).

- Replicate findings in a prospective cohort with rigorous pharmacokinetic monitoring .

Q. What steps ensure reproducibility of this compound studies in multi-center trials?

- Methodological Answer :

- Standardize imaging protocols via centralized training and certification of sites.

- Use a core lab for blinded image analysis to minimize inter-rater variability.

- Archive raw data in public repositories (e.g, Parkinson’s Progression Markers Initiative) with detailed metadata on acquisition and processing pipelines .

Tables for Key Findings

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.